cis-Clomiphene-d5 Hydrochloride
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H29Cl2NO |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25-;/i6D,9D,10D,13D,14D; |
InChI Key |
KKBZGZWPJGOGJF-XGCPMUBPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].Cl |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Significance of Deuterated Analogs As Stable Isotope Probes in Biomedical and Analytical Sciences
Deuterated analogs, also known as heavy-labeled compounds, are powerful tools in biomedical and analytical research. In these specialized molecules, one or more hydrogen atoms are replaced by their stable, non-radioactive isotope, deuterium (B1214612). This subtle change in mass, while having a minimal impact on the compound's chemical and physical properties, allows for its differentiation from the unlabeled counterpart using mass spectrometry. ucsb.edu
The primary advantage of using deuterated compounds lies in their application as internal standards for quantitative analysis. ucsb.eduacs.orgclearsynth.com By adding a known amount of the deuterated analog to a sample, researchers can accurately determine the concentration of the target analyte, compensating for variations during sample preparation and analysis. clearsynth.com This technique, known as isotope dilution mass spectrometry, significantly improves the precision and accuracy of measurements. clearsynth.comexlibrisgroup.com
Furthermore, deuterium labeling is instrumental in studying drug metabolism and pharmacokinetics (DMPK). symeres.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the metabolic processes that involve the breaking of these bonds. nih.gov This "kinetic isotope effect" allows researchers to investigate metabolic pathways, identify metabolites, and understand how a drug is absorbed, distributed, and eliminated by the body. acs.orgsymeres.comscielo.org.mx Deuteration can also enhance the metabolic stability of a drug, potentially leading to improved pharmacokinetic profiles. ucsb.edunih.gov
In the field of proteomics and structural biology, hydrogen-deuterium exchange (HDX) mass spectrometry utilizes deuterium to probe protein conformation, dynamics, and interactions. acs.orgexlibrisgroup.comnih.gov By monitoring the rate at which backbone amide hydrogens exchange with deuterium in a D₂O solvent, scientists can gain insights into protein folding, flexibility, and binding interfaces. acs.orgnih.gov
Key Applications of Deuterated Analogs:
Quantitative Analysis: Serve as internal standards for accurate concentration measurements. ucsb.educlearsynth.com
Drug Metabolism Studies: Elucidate metabolic pathways and improve pharmacokinetic properties. symeres.comnih.gov
Mechanistic Studies: Investigate reaction mechanisms through the kinetic isotope effect. symeres.comscielo.org.mx
Structural Biology: Probe protein structure and dynamics via HDX mass spectrometry. acs.orgnih.gov
The Stereoisomeric Landscape of Clomiphene: Focus on Cis Clomiphene Zuclomiphene in Research
Clomiphene is a nonsteroidal, selective estrogen receptor modulator (SERM) that exists as a mixture of two geometric isomers: enclomiphene (B195052) (the E-isomer) and zuclomiphene (B94539) (the Z-isomer, also known as cis-clomiphene). wikipedia.orgiiab.mewikipedia.org These isomers possess distinct pharmacological properties. researchgate.netresearchgate.net Commercially available clomiphene citrate (B86180) typically contains between 30% and 50% of the cis-isomer, zuclomiphene. wikipedia.org
Zuclomiphene is generally characterized as having mildly estrogenic properties, while enclomiphene is considered antiestrogenic. iiab.mewikipedia.orgresearchgate.net This difference in activity is significant in research contexts. For instance, enclomiphene is primarily responsible for inducing follicular development. nih.gov In contrast, zuclomiphene has been shown to have antigonadotropic effects due to its activation of the estrogen receptor. iiab.mewikipedia.org
Research has highlighted the differing biological half-lives of the two isomers. Zuclomiphene has a longer half-life and tends to accumulate in the body to a greater extent than enclomiphene. researchgate.net This prolonged presence may contribute to some of the observed effects of clomiphene citrate. researchgate.net While enclomiphene has been investigated for its potential in treating male hypogonadism due to its ability to increase testosterone (B1683101) levels, zuclomiphene can reduce testosterone levels in men. wikipedia.orgwikipedia.orgnih.gov
The distinct actions of each isomer underscore the importance of studying them individually to fully understand the pharmacology of clomiphene. researchgate.netresearchgate.net
| Isomer | Common Name | Primary Activity | Effect on Testosterone (in men) | Biological Half-life |
|---|---|---|---|---|
| (Z)-isomer | cis-Clomiphene (Zuclomiphene) | Mildly Estrogenic iiab.mewikipedia.org | Reduces levels wikipedia.org | Longer researchgate.net |
| (E)-isomer | trans-Clomiphene (Enclomiphene) | Antiestrogenic iiab.mewikipedia.org | Increases levels wikipedia.org | Shorter |
Positioning of Cis Clomiphene D5 Hydrochloride As a Specialized Research Tool and Reference Standard
Strategic Approaches for Deuterium Incorporation in Complex Organic Molecules
The incorporation of deuterium into complex organic molecules can be achieved through two primary strategies: hydrogen isotope exchange (HIE) and de novo synthesis using deuterated precursors. nih.gov
Hydrogen Isotope Exchange (HIE) Techniques for Deuterium Labeling
Hydrogen Isotope Exchange (HIE) is a powerful technique for introducing deuterium into a molecule in the later stages of a synthetic sequence. acs.org This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, often D₂O or deuterium gas. acs.org HIE can be catalyzed by various means, including metals, acids, or bases. wikipedia.org
Metal-catalyzed HIE, in particular, has gained significant attention for its ability to facilitate the labeling of complex molecules under relatively mild conditions. nih.govacs.org Catalysts such as rhodium, iridium, and ruthenium have been effectively used for the deuteration of various organic scaffolds, including those containing N-heterocycles and benzylic positions. nih.govsnnu.edu.cn The efficiency and regioselectivity of the exchange can often be controlled by the choice of catalyst and reaction conditions. acs.org For instance, certain rhodium nanocatalysts have demonstrated the ability to selectively deuterate C(sp³)–H bonds at benzylic positions. acs.org
A key advantage of HIE is that it is often a one-step process that does not necessitate the synthesis of a deuterated precursor molecule. However, a potential drawback is the challenge of controlling regioselectivity, which can sometimes lead to a mixture of isotopologues with deuterium incorporated at various positions. acs.org
De Novo Synthesis Utilizing Deuterated Precursors and Reagents
De novo synthesis, or the construction of a molecule from simpler, often commercially available starting materials, provides a more controlled approach to isotopic labeling. wikipedia.org In this strategy, deuterated precursors or reagents are incorporated at specific steps in the synthetic pathway to ensure the precise placement of deuterium atoms in the final molecule. nih.gov
This "bottom-up" approach offers greater flexibility and predictability in achieving site-specific deuteration. nih.govacs.org For example, a common method involves the reduction of a functional group, such as a ketone or an ester, using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.govacs.org Another tactic is the use of deuterated building blocks, such as deuterated aryl groups, which are then carried through the synthetic sequence.
While de novo synthesis provides excellent control over the labeling pattern, it can be a more laborious and lengthy process compared to HIE, as it requires the design and execution of a multi-step synthesis. snnu.edu.cn
Controlled Synthesis of this compound for Research Purity
The synthesis of this compound with high purity is crucial for its use in research. Clomiphene is a mixture of two geometric isomers, cis (zuclomiphene) and trans (enclomiphene). google.com The synthesis typically involves the reaction of a substituted phenoxyethylamine derivative with a chlorosubstituted diphenyl vinyl compound. google.com
To produce the deuterated analog, a deuterated phenyl group is introduced into one of the precursors. The specific isomer, cis-clomiphene, is then separated from the trans-isomer. Methods for separating the isomers include chromatography and fractional crystallization. google.comepo.org For instance, the isomers can be separated by high-pressure chromatography. google.com The hydrochloride salt is then formed by treating the free base with hydrochloric acid. nih.gov The purity of the final product is critical, with research-grade materials typically exceeding 95% purity.
The following table outlines a general synthetic approach for this compound, highlighting the introduction of the deuterium label.
| Step | Description | Key Reagents |
| 1 | Synthesis of deuterated precursor | Deuterated Phenyl Grignard Reagent |
| 2 | Coupling Reaction | Substituted phenoxyethylamine derivative |
| 3 | Isomer Separation | Chromatography |
| 4 | Salt Formation | Hydrochloric Acid |
Methods for Assessing Isotopic Enrichment and Positional Specificity in Labeled Compounds
Once a deuterated compound has been synthesized, it is essential to determine the degree of isotopic enrichment and the specific positions of the deuterium atoms. Several analytical techniques are employed for this purpose.
Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. nih.gov High-resolution mass spectrometry can distinguish between the masses of the unlabeled compound and its deuterated isotopologues, allowing for the calculation of the percentage of deuterium incorporation. nih.govnih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly useful for analyzing complex mixtures and can provide information on the distribution of isotopologues. nih.govwikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ²H NMR, is invaluable for determining the positional specificity of deuterium labeling. By comparing the ¹H NMR spectrum of the labeled compound to that of its unlabeled counterpart, the absence of signals at specific positions indicates successful deuteration. ²H NMR directly detects the deuterium nuclei, providing unambiguous evidence of their location within the molecule.
The combination of these analytical methods provides a comprehensive characterization of the isotopically labeled compound, ensuring its suitability for its intended research application. nih.gov
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Isotopic enrichment, distribution of isotopologues |
| ¹H NMR Spectroscopy | Positional specificity (by signal disappearance) |
| ²H NMR Spectroscopy | Direct detection and positional assignment of deuterium |
Mass Spectrometry-Based Platforms for Quantitative Analysis
Mass spectrometry (MS) has become the cornerstone for the quantitative analysis of this compound due to its exceptional sensitivity and selectivity. Coupled with chromatographic separation techniques, MS allows for the accurate measurement of the analyte even in complex biological matrices.
Development of Robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a powerful technique for the quantification of clomiphene isomers and their metabolites. japsonline.comnih.gov The use of stable isotope-labeled internal standards, such as this compound, is crucial for achieving high accuracy and precision in these assays. nih.gov
Researchers have developed and validated numerous LC-MS/MS methods for the determination of clomiphene in biological samples like plasma. japsonline.comjapsonline.com These methods often involve a protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 column. nih.gov A typical mobile phase consists of a gradient of aqueous formic acid and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). nih.govjapsonline.com For clomiphene, a common precursor-product ion transition monitored is m/z 406.18→100.11. japsonline.com The inclusion of a deuterated internal standard like this compound allows for correction of any variability during sample preparation and analysis, leading to reliable quantification.
A rapid, sensitive, and selective LC-MS method was developed for the simultaneous determination of zuclomiphene (cis-clomiphene) and enclomiphene (trans-clomiphene) in patient plasma. nih.gov This method utilized a Luna C(18) analytical column with a mobile phase of methanol-water (70:30 v/v) containing 0.05% trifluoroacetic acid. nih.gov The limits of determination were impressively low, at 35 pg/ml for zuclomiphene and 7 pg/ml for enclomiphene, highlighting the sensitivity of LC-MS. nih.gov
Below is an interactive data table summarizing typical parameters for LC-MS/MS analysis of clomiphene isomers:
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Deuterated Analogs
Gas chromatography-mass spectrometry (GC-MS) provides another valuable approach for the analysis of clomiphene and its deuterated analogs. While perhaps less common than LC-MS for this application, GC-MS can offer high chromatographic resolution. A key consideration for GC-MS analysis of compounds like clomiphene is the need for derivatization to increase volatility and improve chromatographic behavior. Silylation is a common derivatization technique used in GC-MS analysis of metabolites. nih.gov
The use of deuterated derivatizing agents can be employed to synthesize internal standards for quantification. nih.gov However, it's important to be aware of potential variations in the mass spectral response between the analyte and its deuterated analog. researchgate.net Studies have shown that analytes can sometimes exhibit a higher mass response than their equimolar deuterated counterparts, which could lead to quantification discrepancies if not properly addressed. researchgate.net This phenomenon is not typically due to cross-contribution of ions or hydrogen-deuterium exchange during chromatography but may be related to differences in mass ionization response of C-H versus C-D bonds. researchgate.net
In the context of anti-doping, a GC-MS method was used to identify a new hydroxymethoxyclomiphene metabolite in urine. researchgate.net This highlights the utility of GC-MS in metabolic studies.
Elucidation of Fragmentation Patterns for Metabolite Identification in Research
Understanding the fragmentation patterns of clomiphene and its metabolites under mass spectrometric conditions is fundamental for their structural elucidation and identification in research settings. nih.govrsc.org Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a particularly powerful tool for this purpose due to its high-resolution mass accuracy. nih.govrsc.org
Studies using LC-QTOF-MS have successfully identified and characterized several previously unreported clomiphene metabolites in human urine. nih.gov By analyzing the accurate mass measurements and fragmentation patterns, researchers can propose chemical structures for these new metabolites. For instance, the fragmentation of the parent clomiphene molecule often involves cleavage of the side chain. The presence of a chlorine atom results in a characteristic isotopic pattern that aids in identification.
The fragmentation of clomiphene can lead to the formation of specific product ions. For example, in positive ESI mode, a major fragment ion observed for clomiphene is at m/z 100.11, corresponding to the diethylaminoethyl portion of the molecule. japsonline.com By comparing the fragmentation patterns of suspected metabolites to that of the parent drug and its deuterated standard, researchers can confidently identify metabolic products. For example, a mass shift corresponding to hydroxylation or de-ethylation can be observed in the precursor and product ions of the metabolites. researchgate.net
Chromatographic Techniques for Isomer-Specific Separation and Characterization
The differential biological activities of cis- and trans-clomiphene isomers necessitate their effective separation and individual characterization. Chromatographic techniques are indispensable for achieving this isomer-specific resolution.
High-Performance Liquid Chromatography (HPLC) for cis/trans Clomiphene Resolution
High-performance liquid chromatography (HPLC) is the most widely used technique for the separation of cis- (zuclomiphene) and trans- (enclomiphene) clomiphene isomers. nih.govnih.govrjptonline.orgrjptonline.org Various HPLC methods have been developed, often employing reversed-phase C18 columns. nih.govrjptonline.orgrjptonline.org
One method utilized a C18 column with a mobile phase of methanol and acetonitrile, achieving a retention time of 3.44 minutes for clomiphene citrate at a detection wavelength of 295 nm. rjptonline.orgrjptonline.org Another study reported the successful separation of the isomers using a mobile phase of methanol and water containing 0.05% trifluoroacetic acid. nih.gov Post-column photochemical derivatization followed by fluorescence detection has also been employed to enhance the sensitivity of detection for both isomers in human plasma. nih.gov
Optimization of Stationary and Mobile Phases for Analytical Precision
Achieving optimal separation and analytical precision in the HPLC analysis of clomiphene isomers hinges on the careful selection and optimization of the stationary and mobile phases. mastelf.com
Stationary Phase: The most common stationary phase for clomiphene isomer separation is the nonpolar C18 (octadecylsilyl) bonded silica (B1680970) gel. nih.govrjptonline.orgrjptonline.org The choice of a specific C18 column can influence the resolution, with factors such as particle size and pore size playing a role.
Mobile Phase: The composition of the mobile phase is a critical parameter that is fine-tuned to achieve the desired separation. mastelf.com For reversed-phase HPLC of clomiphene, the mobile phase typically consists of a mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous component, often with an acidic additive like trifluoroacetic acid (TFA) or formic acid. nih.govnih.govnih.gov The organic modifier controls the retention time, while the acidic additive helps to improve peak shape by suppressing the ionization of the amine group in clomiphene. The ratio of the organic to aqueous phase is adjusted to optimize the resolution between the cis and trans isomers. For instance, a mobile phase of methanol and water (with 0.5% TFA) in a 70:30 (v/v) ratio has been shown to provide excellent resolution. nih.gov
The following interactive data table provides examples of optimized chromatographic conditions for clomiphene isomer separation:
Role of this compound as a Stable Isotope Internal Standard in Quantitative Research
In quantitative analysis, particularly within complex biological matrices like plasma, achieving high accuracy and precision is a significant challenge. nih.govlcms.cz Analytical variability can be introduced during multiple stages, including sample extraction, chromatographic injection, and ionization in the mass spectrometer. aptochem.com To counteract these potential inconsistencies, a reliable internal standard (IS) is incorporated into the analytical workflow. aptochem.comwuxiapptec.com
The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte. aptochem.com this compound is the deuterated analogue of cis-Clomiphene Hydrochloride, meaning five hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. pharmaffiliates.comlgcstandards.com This substitution makes it an ideal SIL-IS for the quantification of unlabeled cis-clomiphene.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this type of analysis. lcms.cz The mass difference between cis-Clomiphene and its d5-labeled counterpart allows the mass spectrometer to detect and measure each compound independently without interference. wuxiapptec.com To minimize any potential "cross-talk" between the analyte and the IS, a mass difference of 4-5 Daltons is considered ideal. wuxiapptec.com The five deuterium atoms in this compound provide a sufficient mass shift for clear differentiation.
Table 1: Comparison of Unlabeled and Deuterated cis-Clomiphene Hydrochloride
| Property | cis-Clomiphene Hydrochloride | This compound |
|---|---|---|
| Molecular Formula | C₂₆H₂₉Cl₂NO | C₂₆H₂₄D₅Cl₂NO |
| Molecular Weight | 442.42 g/mol | 447.45 g/mol |
| Role in Analysis | Analyte | Stable Isotope Internal Standard axios-research.com |
Research studies focused on quantifying clomiphene isomers and their metabolites in human plasma have successfully utilized stable isotope-labeled internal standards to ensure reliable results. nih.govresearchgate.net In one such study, clomiphene-d5 citrate was used as an internal standard to analyze clomiphene residues in eggs from treated laying hens. ki-nd.de The high specificity of LC-MS/MS is further enhanced by using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, minimizing the impact of interfering substances. japsonline.comjapsonline.com
Table 2: Example of MRM Transitions for Clomiphene Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Clomiphene | 406.18 | 100.11 | japsonline.comjapsonline.com |
| Nilotinib (Internal Standard*) | 530.70 | 289.50 | japsonline.com |
*Note: This table shows an example from a published study where Nilotinib was used as an IS. In an ideal assay for cis-clomiphene, cis-Clomiphene-d5 HCl would be used with its own specific MRM transition.
Method Validation (AMV) and Quality Control (QC) Applications in Analytical Research
Analytical Method Validation (AMV) is the process of providing documented evidence that a specific analytical procedure is suitable for its intended purpose. impactfactor.org Regulatory bodies such as the Food and Drug Administration (FDA) have established guidelines that define the required parameters for validation, ensuring that the method is reliable and reproducible. nih.gov this compound serves as a critical reference material for these validation and subsequent quality control (QC) applications. axios-research.com
During method validation, the use of a SIL-IS like this compound is instrumental in assessing several key parameters:
Accuracy: This measures the closeness of the test results to the true value. It is often evaluated by analyzing samples with known concentrations and calculating the percent recovery or relative error. japsonline.com The internal standard ensures that any systematic errors during sample processing are corrected. In one validated method for clomiphene, recovery values were consistently above 95.82%. japsonline.comjapsonline.com
Precision: This assesses the degree of scatter between a series of measurements. It is reported as the relative standard deviation (%RSD) for both intra-day (repeatability) and inter-day (intermediate precision) analyses. japsonline.com A stable internal standard signal helps to minimize this variability.
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. rjptonline.org A calibration curve is generated by plotting the analyte/IS peak area ratio against the analyte concentration. A correlation coefficient (r²) of greater than 0.99 is typically required to demonstrate linearity. japsonline.com
Specificity and Selectivity: This is the ability to unequivocally measure the analyte in the presence of other components, such as metabolites or matrix components. impactfactor.org The combination of chromatographic separation and highly selective MS/MS detection, anchored by a co-eluting internal standard, ensures the method's specificity.
Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. impactfactor.org The use of a SIL-IS helps to achieve lower and more reliable LOQs, with some methods for clomiphene metabolites reaching levels as low as 0.06 ng/mL. nih.govresearchgate.net
Stability: This evaluates the chemical stability of the analyte in the given biological matrix under various storage and processing conditions (e.g., bench-top, freeze-thaw cycles). impactfactor.org The internal standard helps to account for any degradation that may occur during sample handling.
Once a method is validated, Quality Control (QC) samples at low, medium, and high concentrations are analyzed with every batch of unknown samples. japsonline.com The consistent addition of this compound to all QC and unknown samples is essential for monitoring the performance of the assay and ensuring the validity of the results for each analytical run. wuxiapptec.com
Table 3: Summary of Validation Parameters from a Published LC-MS/MS Method for Clomiphene
| Validation Parameter | Finding/Result | Reference |
|---|---|---|
| Linearity Range | 12.5–500.0 ng/ml | japsonline.comjapsonline.com |
| Correlation Coefficient (r²) | > 0.99 | japsonline.comjapsonline.com |
| Accuracy (Relative Error) | 3.25%–4.79% | japsonline.comjapsonline.com |
| Precision (%RSD) | Inter-day: 1.91%–3.89% | japsonline.com |
| Recovery | 95.82% to 101.35% | japsonline.com |
| Limit of Quantification (LOQ) | 2.31 ng/ml | impactfactor.org |
Pharmacokinetic and Metabolic Pathway Elucidation Research Utilizing Cis Clomiphene D5 Hydrochloride Non Clinical Focus
Application in Preclinical Drug Metabolism and Disposition (DMD) Studies
Cis-Clomiphene-d5 Hydrochloride is instrumental in preclinical Drug Metabolism and Disposition (DMD) studies, which are foundational to the drug discovery and development process. researchgate.netnih.gov These non-clinical investigations are essential for predicting a drug's behavior in a biological system, including its absorption, distribution, metabolism, and excretion (ADME). researchgate.net The use of stable isotope-labeled compounds like this compound allows researchers to differentiate the compound and its metabolites from endogenous substances within complex biological matrices. nih.gov
Isotopic Tracing for Mechanistic Elucidation of Metabolic Transformations
The integration of a deuterium (B1214612) label in the cis-clomiphene structure provides a powerful tool for isotopic tracing. nih.govnih.gov This technique is fundamental in elucidating the intricate mechanisms of metabolic transformations. By using mass spectrometry, researchers can track the metabolic fate of the deuterated compound, distinguishing it from its non-deuterated counterpart and endogenous molecules. nih.govnih.gov This allows for the unambiguous identification of metabolites and provides insights into the specific biochemical reactions that occur. nih.govresearchgate.net The known mass shift of the deuterium atoms facilitates the identification of drug-related material in complex biological samples, aiding in the construction of a comprehensive metabolic map.
Investigation of Stereoselective Metabolism of Clomiphene Isomers in Research Models
Clomiphene is a mixture of two geometric isomers, (Z)-clomiphene (zuclomiphene) and (E)-clomiphene (enclomiphene), which exhibit different pharmacological and pharmacokinetic properties. researchgate.netnih.gov Research has shown that the metabolism of these isomers is stereoselective, meaning that one isomer is metabolized differently and at a different rate than the other. researchgate.netresearchgate.net The use of this compound in research models allows for a detailed investigation of these stereoselective metabolic pathways. researchgate.net By comparing the metabolic profiles of the deuterated cis-isomer with its non-deuterated counterpart and the trans-isomer, scientists can gain a deeper understanding of how the spatial arrangement of the molecule influences its interaction with metabolic enzymes and its subsequent biotransformation. researchgate.net
Identification and Characterization of cis-Clomiphene Metabolites
The metabolism of clomiphene is extensive, leading to the formation of numerous metabolites. nih.govki-nd.dedshs-koeln.de The use of this compound has been crucial in the identification and structural characterization of these metabolites in various research systems. nih.govnih.gov
Phase I Metabolic Pathways: Hydroxylation, Methoxylation, and N-Dealkylation
Phase I metabolism involves the introduction or exposure of functional groups on a drug molecule, typically making it more polar. drughunter.comlongdom.org For clomiphene, the primary Phase I metabolic pathways include hydroxylation, methoxylation, and N-dealkylation. dshs-koeln.dedshs-koeln.de
Hydroxylation: The addition of a hydroxyl (-OH) group is a common metabolic step. Studies have identified hydroxylated metabolites of clomiphene, such as 4-hydroxyclomiphene. dshs-koeln.dedshs-koeln.de
Methoxylation: This involves the addition of a methoxy (B1213986) (-OCH3) group. 3-methoxy-4-hydroxy clomiphene has been identified as a metabolite. dshs-koeln.de
N-Dealkylation: This process involves the removal of an ethyl group from the diethylaminoethyl side chain, leading to the formation of N-desethylclomiphene. researchgate.net
The table below summarizes key Phase I metabolites of clomiphene identified in research studies.
| Metabolite Name | Metabolic Pathway |
| 4-hydroxyclomiphene | Hydroxylation |
| 3-methoxy-4-hydroxy clomiphene | Methoxylation, Hydroxylation |
| N-desethylclomiphene | N-Dealkylation |
This table is based on findings from various non-clinical metabolism studies.
Phase II Metabolic Pathways: Glucuronidation and Sulfation in Research Systems
Following Phase I reactions, the modified compounds can undergo Phase II metabolism, which involves conjugation with endogenous molecules to further increase their water solubility and facilitate excretion. drughunter.comnih.govresearchgate.net The primary Phase II pathways for clomiphene metabolites are glucuronidation and sulfation. dshs-koeln.denih.gov
Glucuronidation: This involves the attachment of glucuronic acid to the hydroxylated metabolites. This process is mediated by UDP-glucuronosyltransferases (UGTs). drughunter.comnih.gov
Sulfation: This pathway involves the conjugation of a sulfonate group to the drug, catalyzed by sulfotransferases (SULTs). drughunter.com
These conjugation reactions result in highly polar metabolites that are readily eliminated from the body. nih.gov
In Vitro Metabolic Studies with Hepatic Microsomes and Recombinant Enzyme Systems
To investigate the metabolic pathways of cis-clomiphene in a controlled environment, researchers utilize in vitro systems such as hepatic microsomes and recombinant enzymes. if-pan.krakow.plmdpi.com
Hepatic Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. if-pan.krakow.pl Incubating this compound with human liver microsomes allows for the identification of the primary metabolites formed by these enzymes. if-pan.krakow.plnih.gov
Recombinant Enzyme Systems: These systems utilize specific drug-metabolizing enzymes, such as individual CYP isoforms, that are produced through recombinant DNA technology. mdpi.comnih.gov Studies using recombinant CYP enzymes have been instrumental in identifying the specific enzymes responsible for clomiphene metabolism. For instance, research indicates that CYP2D6 is a major enzyme involved in the metabolism of clomiphene. researchgate.netnih.gov
The data from these in vitro studies are crucial for predicting the metabolic clearance of the drug and understanding potential drug-drug interactions. nih.gov
The table below provides an overview of the in vitro systems used in clomiphene metabolism research.
| In Vitro System | Application in Clomiphene Research | Key Findings |
| Human Liver Microsomes | Identification of major metabolic pathways and metabolites. if-pan.krakow.plnih.gov | Demonstrates the formation of hydroxylated and N-dealkylated metabolites. researchgate.netnih.gov |
| Recombinant CYP Enzymes | Pinpointing specific enzymes responsible for metabolism. mdpi.comnih.gov | CYP2D6 is identified as a primary enzyme in clomiphene metabolism. researchgate.netnih.gov |
This table synthesizes information from multiple non-clinical in vitro metabolism studies.
Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Involvement (e.g., CYP2D6)
The metabolism of clomiphene is a complex process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2D6 playing a pivotal role. nih.govresearchgate.net The use of deuterated analogs like this compound is instrumental in dissecting the kinetics of these enzymatic reactions.
Research has demonstrated that the conversion of (E)-clomiphene to its pharmacologically active metabolites, (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene, is predominantly catalyzed by CYP2D6. researchgate.netoup.com Studies using human liver microsomes have shown a strong correlation between CYP2D6 activity levels and the formation rates of these active metabolites. researchgate.netmdpi.com In fact, individuals with different CYP2D6 genotypes, which result in poor, intermediate, extensive, or ultrarapid metabolizer phenotypes, exhibit significant variations in the plasma concentrations of clomiphene metabolites. oup.commdpi.com
The kinetic parameters of these metabolic reactions often follow Michaelis-Menten kinetics. For instance, the formation of (E)-4-hydroxyclomiphene from (E)-clomiphene in pooled human liver microsomes displayed the highest intrinsic clearance, indicating a high efficiency of this metabolic pathway. researchgate.netresearchgate.net The utilization of this compound as an internal standard in such assays allows for accurate quantification of the metabolites formed, overcoming matrix effects and ensuring the reliability of the kinetic data. nih.gov
Inhibition studies further solidify the role of CYP2D6. The metabolism of enclomiphene (B195052) (the E-isomer) is significantly inhibited by quinidine, a potent CYP2D6 inhibitor, while ketoconazole, a CYP3A4 inhibitor, has a negligible effect. nih.gov This highlights the specificity of CYP2D6 in the metabolic clearance of the E-isomer of clomiphene.
Table 1: Michaelis-Menten Kinetic Parameters for the Formation of Clomiphene Metabolites in Human Liver Microsomes
| Metabolite Formed | Apparent Km (µM) | Apparent Vmax (pmol/min/mg) | Intrinsic Clearance (Clint) (mL/min/mg) |
|---|---|---|---|
| (E)-4-hydroxyclomiphene | 1.9 | 38.6 | 20.7 |
| (E)-N-desethylclomiphene | 11.5 | 88.2 | 7.7 |
| (Z)-4-hydroxyclomiphene | 2.4 | 18.1 | 7.5 |
| (Z)-N-desethylclomiphene | 27.3 | 48.9 | 1.8 |
Data sourced from studies on human liver microsomes. researchgate.net Note: This table presents kinetic parameters for the formation of key metabolites from their respective clomiphene isomers. The use of deuterated standards is crucial for the accurate determination of these values in complex biological matrices.
Investigating Biotransformation Mechanisms and Metabolite Formation Rates
The biotransformation of clomiphene is multifaceted, leading to the formation of several metabolites. Deuterated standards like this compound are essential for the accurate identification and quantification of these metabolic products through techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
The primary metabolic pathways for clomiphene isomers include N-desethylation and 4-hydroxylation. oup.comresearchgate.net For (E)-clomiphene, 4-hydroxylation by CYP2D6 is a major route, leading to the potent antiestrogenic metabolite (E)-4-hydroxyclomiphene. researchgate.netmdpi.com N-desethylation of (E)-clomiphene to (E)-N-desethylclomiphene is also a significant pathway, with contributions from CYP2D6, CYP3A4, CYP2C19, and CYP2C8. oup.com This N-desethyl metabolite can then undergo further 4-hydroxylation, primarily by CYP2D6, to form (E)-4-hydroxy-N-desethylclomiphene, another highly active metabolite. mdpi.com
For (Z)-clomiphene, the metabolic landscape appears different. While it can also undergo N-desethylation and 4-hydroxylation, the enzymes involved and the rates of formation differ from the (E)-isomer. researchgate.net The formation of (Z)-N-desethylclomiphene and (Z)-4-hydroxyclomiphene has been observed in human liver microsomes. researchgate.netresearchgate.net
Table 2: Major Metabolic Pathways and Involved CYP Isoforms for Clomiphene Isomers
| Parent Compound | Metabolic Reaction | Primary Metabolite | Key CYP Isoforms Involved |
|---|---|---|---|
| (E)-Clomiphene | 4-Hydroxylation | (E)-4-hydroxyclomiphene | CYP2D6 , CYP2B6 |
| (E)-Clomiphene | N-desethylation | (E)-N-desethylclomiphene | CYP3A4, CYP2D6, CYP2C19, CYP2C8 |
| (E)-N-desethylclomiphene | 4-Hydroxylation | (E)-4-hydroxy-N-desethylclomiphene | CYP2D6 |
| (Z)-Clomiphene | N-desethylation | (Z)-N-desethylclomiphene | Not fully elucidated |
| (Z)-Clomiphene | 4-Hydroxylation | (Z)-4-hydroxyclomiphene | Not fully elucidated |
Information compiled from various in vitro metabolism studies. oup.commdpi.comresearchgate.net Note: Bolded CYP isoform indicates the primary enzyme responsible for the metabolic step.
Cross-Species Comparative Metabolism Research Using Deuterated Clomiphene
Understanding the similarities and differences in drug metabolism across various species is a critical aspect of non-clinical research, aiding in the selection of appropriate animal models for further studies. Deuterated compounds like this compound facilitate these comparative investigations by enabling accurate and sensitive quantification of the drug and its metabolites in different biological matrices from various species. nih.gov
While direct comparative metabolism studies specifically using this compound are not extensively detailed in the provided search results, the principles of such research are well-established. The expression and activity of CYP enzymes, particularly CYP2D6, can vary significantly between humans and common laboratory animal species such as rats and mice. nih.gov This can lead to marked differences in the pharmacokinetic profiles and metabolic pathways of drugs primarily cleared by this enzyme.
For instance, a drug that is extensively metabolized by CYP2D6 in humans may exhibit a much longer half-life or a different metabolite profile in a species with low CYP2D6 activity. By administering deuterated clomiphene to different species and analyzing plasma, urine, and feces, researchers can map the species-specific metabolic pathways and quantify the formation rates of various metabolites. This information is crucial for extrapolating non-clinical findings to humans.
The use of deuterated analogs in such studies offers a significant advantage over non-labeled compounds, as it allows for the differentiation of the administered drug from any endogenously present, structurally similar compounds. Furthermore, the enhanced sensitivity provided by mass spectrometry detection of deuterated compounds is particularly beneficial when dealing with low concentrations of metabolites in complex biological samples from different species.
Applications of Cis Clomiphene D5 Hydrochloride in Chemical Biology and Mechanistic Research
Utility in Studying Ligand-Target Interactions in Isolated Systems (excluding physiological outcomes)
Investigation of Selective Estrogen Receptor Modulator (SERM) Activity at a Molecular Level
Clomiphene is a well-known selective estrogen receptor modulator (SERM), a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity. nih.govnih.gov The precise molecular mechanisms that govern this selectivity are a subject of intense research. Different ligands induce distinct structural changes in the estrogen receptor, which in turn affects its interaction with coactivator or corepressor proteins, ultimately dictating the transcriptional regulation of target genes. nih.gov
Isotopically labeled ligands like cis-Clomiphene-d5 Hydrochloride are instrumental in dissecting these intricate molecular events. In isolated systems, such as in vitro binding assays using purified estrogen receptors, the deuterated compound can serve as a tracer. musechem.comnih.gov Its use in competitive binding assays, where it competes with the natural ligand (e.g., estradiol) for the receptor's binding site, allows for the precise determination of binding affinities and kinetics. nih.gov The altered mass of the deuterated ligand facilitates its distinction from the unlabeled ligand in mass spectrometry-based analyses, enabling a clearer understanding of the binding dynamics without the confounding variables of a cellular environment. This provides crucial data on how the SERM interacts with the receptor at a molecular level, contributing to a more profound understanding of its agonistic or antagonistic properties in different cellular contexts. nih.gov
Contribution to Structural Biology via Neutron Scattering and Spectroscopic Techniques
The presence of deuterium (B1214612) atoms in this compound significantly enhances its utility in various spectroscopic and scattering techniques, providing detailed insights into its conformation, binding, and molecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. copernicus.org The conformational flexibility of a drug molecule is often critical to its biological activity. spectroscopyonline.comresearchgate.netuq.edu.aunih.gov For a molecule like cis-clomiphene, understanding its preferred conformation when binding to the estrogen receptor is key to elucidating its mechanism of action.
Deuterium labeling simplifies complex proton NMR (¹H NMR) spectra by replacing protons with deuterium, which is effectively "silent" in ¹H NMR. scienceopen.com This spectral simplification allows for a more straightforward analysis of the remaining proton signals, facilitating the determination of through-space proximities via Nuclear Overhauser Effect (NOE) experiments and dihedral angles through coupling constant analysis. While specific NMR studies on this compound are not extensively reported, the principles of using deuterated compounds in NMR are well-established for studying conformational changes upon ligand binding. scienceopen.com A study on the non-deuterated clomiphene citrate (B86180) complexed with hydroxypropyl-β-cyclodextrin demonstrated the use of NMR to probe changes in the chemical environment of protons upon complexation, indicating which parts of the molecule are involved in the interaction. nih.gov The use of this compound would further refine such studies by allowing for more precise assignment of signals and a clearer picture of the bound conformation.
Infrared (IR) Spectroscopy for Molecular Interactions
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. spectroscopyonline.com Changes in these frequencies can provide information about the local chemical environment and intermolecular interactions, such as hydrogen bonding. impactfactor.org The substitution of hydrogen with deuterium alters the vibrational frequency of the C-D bond compared to the C-H bond, providing a specific spectroscopic marker.
While direct IR studies on this compound are not prevalent in the literature, the principles are well-established. In a study of clomiphene citrate, FTIR spectroscopy was used to confirm the formation of an inclusion complex by observing shifts and changes in the intensity of characteristic peaks of the drug molecule upon complexation. nih.gov The characteristic vibrational frequencies of the deuterated phenyl group in this compound could be used to specifically track changes in the environment of that part of the molecule during interactions with the estrogen receptor or other molecules. This would allow for a more detailed analysis of the specific molecular interactions that stabilize the ligand-receptor complex.
Role in Pharmaceutical Research and Development Analytical Stages
The use of stable isotope-labeled compounds is a cornerstone of modern pharmaceutical analysis, ensuring accuracy, precision, and reliability throughout the drug development process.
Role in Pharmaceutical Research and Development Analytical Stages
The use of stable isotope-labeled compounds is a cornerstone of modern pharmaceutical analysis, ensuring accuracy, precision, and reliability throughout the drug development process.
Support for Pre-Formulation and Stability Studies
Pre-formulation studies are critical in the early stages of drug development to characterize the physicochemical properties of a drug substance and to develop a stable, safe, and effective dosage form. nih.gov Stability testing is an essential component of this process, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.
This compound plays a crucial role as an internal standard in the analytical methods used to support these studies. nih.govresearchgate.net In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard is added to both calibration standards and test samples to correct for variations in sample preparation and instrument response. impactfactor.orgnih.govresearchgate.netjapsonline.comjapsonline.comtexilajournal.comnih.gov Because a deuterated standard like this compound has nearly identical physicochemical properties to the unlabeled analyte (cis-clomiphene), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. texilajournal.com This ensures a more accurate and precise quantification of the analyte.
Contribution to Analytical Quality Control and Process Impurity Profiling
The stable isotope-labeled compound, this compound, plays a pivotal role in the rigorous quality control of the pharmaceutical agent Clomiphene. veeprho.comaxios-research.com Its primary function is to serve as an internal standard for highly accurate and reliable data analysis, particularly in mass spectrometry and liquid chromatography techniques. veeprho.comlgcstandards.com This application is critical during both the synthesis and formulation stages of drug development. axios-research.com
The manufacturing process of Clomiphene can result in various impurities, which may include geometric isomers (like the trans-isomer, Enclomiphene), by-products from the synthesis, and degradation products. veeprho.com Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP) mandate strict control over these impurities. veeprho.com this compound is instrumental in developing and validating analytical methods to identify and quantify these impurities, ensuring the safety and efficacy of the final drug product. axios-research.comsynzeal.com
The use of a deuterated standard like this compound allows for the precise quantification of the active pharmaceutical ingredient (API) and its related impurities. veeprho.com Because it is chemically identical to the non-labeled cis-Clomiphene but has a different mass, it can be easily distinguished in mass spectrometric analyses. This allows it to be added to a sample at a known concentration to act as a reference, correcting for any loss of analyte during sample preparation and analysis. This significantly improves the accuracy and precision of the quantification of Clomiphene and its impurities. veeprho.com
Table 1: Key Applications in Quality Control and Impurity Profiling
| Application Area | Function of this compound | Analytical Techniques | Significance |
|---|---|---|---|
| Analytical Method Development | Serves as a reference standard. axios-research.com | HPLC, LC-MS/MS | Enables the creation of robust and accurate methods for drug analysis. |
| Method Validation (AMV) | Used to confirm the reliability and reproducibility of analytical methods. axios-research.com | HPLC, LC-MS/MS | Ensures that analytical procedures meet regulatory standards. veeprho.com |
| Quality Control (QC) during Synthesis | Monitors the purity of the API during the manufacturing process. axios-research.com | Mass Spectrometry, Liquid Chromatography | Helps to identify and control the formation of process-related impurities. veeprho.com |
| Formulation Analysis | Ensures the correct concentration and purity of the API in the final drug product. axios-research.com | HPLC, LC-MS/MS | Guarantees the quality and consistency of the pharmaceutical formulation. |
| Impurity Profiling | Acts as an internal standard for the identification and quantification of impurities. veeprho.comveeprho.com | Mass Spectrometry, Liquid Chromatography | Facilitates compliance with regulatory limits on impurities. veeprho.comsynzeal.com |
Development of Reference Standards for Traceability and Inter-laboratory Comparisons
The availability of a well-characterized reference standard is fundamental for ensuring the traceability and comparability of analytical results between different laboratories. This compound serves as such a certified reference material. axios-research.comlgcstandards.com Its use allows for the standardization of analytical methods, leading to consistent and reliable data regardless of where the testing is performed. axios-research.com
This is particularly important in the context of global pharmaceutical manufacturing and regulation, where a drug substance or product may be tested in multiple locations. By using a common reference standard, laboratories can be confident that their results are comparable and traceable to a certified source. axios-research.com This underpins the ability to establish universal quality standards and facilitates regulatory acceptance of analytical data across different regions.
Furthermore, this compound is used in proficiency testing schemes and inter-laboratory comparison studies. These studies are essential for assessing the competence of analytical laboratories and for ensuring the ongoing quality of their results. The provision of a stable, high-purity, and well-characterized reference material like this compound is a prerequisite for the successful execution of such comparisons.
Table 2: Role in Establishing Reference Standards and Inter-laboratory Consistency
| Aspect | Contribution of this compound | Impact |
|---|---|---|
| Traceability | Provides a direct link to a certified reference material, often compliant with pharmacopeial standards (USP or EP). axios-research.com | Ensures that analytical measurements are accurate and can be traced back to a recognized standard. |
| Inter-laboratory Comparisons | Used as a common material for analysis by multiple laboratories to assess performance and consistency. | Facilitates the validation of analytical methods across different sites and identifies potential discrepancies. |
| Standardization of Methods | Enables the development and implementation of standardized analytical procedures. axios-research.com | Promotes uniformity in testing protocols, leading to more reliable and comparable data globally. |
| Regulatory Compliance | Its use as a reference standard supports adherence to regulatory guidelines for drug quality and analysis. axios-research.comveeprho.com | Streamlines the process of drug approval and ensures that products meet required quality specifications. |
Future Directions and Emerging Research Paradigms for Deuterated Clomiphene Analogs
Innovations in Stereoselective Deuteration and Isotopic Synthesis Technologies
The synthesis of deuterated compounds has evolved significantly, with a growing emphasis on stereoselective methods to ensure the precise placement of deuterium (B1214612) atoms within a molecule. researchgate.netnih.gov This precision is crucial for bioactive molecules like clomiphene, where the stereochemistry of the isomers influences their pharmacological activity. mdpi.comnih.gov
Recent advancements in synthetic chemistry have provided more efficient and selective methods for deuterium labeling. researchgate.net These include hydrogen isotope exchange (HIE) reactions, reductive deuteration, and dehalogenative deuteration. researchgate.net For complex molecules, achieving high levels of deuteration often requires multiple reaction steps. nih.gov Researchers are actively developing new catalytic methods, including the use of rhodium catalysts and nanoelectrodes, to improve the efficiency and stereoselectivity of deuteration, particularly for tertiary C-H bonds. researchgate.net The development of protocols for the stereoselective synthesis of deuterated intermediates is a key area of research, as demonstrated by the synthesis of deuterated β-cyclohexenylserine. nih.gov These advancements are critical for producing deuterated clomiphene analogs with high isotopic purity and well-defined stereochemistry.
Integration with Advanced Analytical Techniques for Enhanced Resolution and Sensitivity
The analysis of deuterated compounds and their metabolites requires sophisticated analytical techniques capable of differentiating between isotopic isomers and quantifying them with high sensitivity and accuracy. nih.govucl.ac.uklabinsights.nl Mass spectrometry, in its various forms, is the cornerstone of isotopic analysis. ucl.ac.uknumberanalytics.comnumberanalytics.com
Advanced mass spectrometry techniques such as Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS) offer high precision in measuring isotopic ratios. numberanalytics.comnumberanalytics.com For the analysis of clomiphene and its metabolites, hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful. mdpi.comnih.gov These methods allow for the separation of isomers and the sensitive detection of metabolites in biological matrices. nih.gov The development of specific analytical methods, including those that use derivatization techniques, has been crucial for characterizing various isomers of clomiphene metabolites. researchgate.net Furthermore, compound-specific isotope analysis (CSIA) and in-situ isotopic analysis are emerging techniques that provide more detailed information about biogeochemical processes and can be adapted for detailed metabolic studies of deuterated drugs. numberanalytics.com
Development of Sophisticated Preclinical Models for Predicting Drug Disposition and Interaction
The preclinical evaluation of deuterated drugs is essential to understand how the isotopic substitution affects their pharmacokinetic properties and potential for drug-drug interactions. nih.govscienceopen.comnih.gov Deuteration can lead to a "deuterium kinetic isotope effect" (DKIE), which can slow down metabolic reactions catalyzed by enzymes like cytochrome P450 (CYP450). researchgate.netresearchgate.net This can result in a longer half-life, increased systemic exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites. scienceopen.comresearchgate.net
Researchers utilize various in vitro and in vivo models to study the metabolism and disposition of deuterated compounds. In vitro assays with human liver microsomes can provide initial insights into metabolic stability. Animal models are then used to assess pharmacokinetics and efficacy. scienceopen.comtandfonline.com For instance, preclinical studies with deuterated enzalutamide (B1683756) showed a significantly improved pharmacokinetic profile and enhanced antitumor activity in xenograft models. nih.govtandfonline.com The development of more predictive preclinical models, including those that can accurately simulate human metabolism, is crucial for the successful translation of deuterated drugs to the clinic. nih.gov
Exploration of Deuterium in Novel Drug Design Strategies Beyond Direct Analog Replacement
This forward-thinking approach views deuterium as a tool to fine-tune the metabolic and pharmacokinetic properties of a lead compound from the outset. nih.gov By strategically placing deuterium at metabolically vulnerable sites, chemists can enhance metabolic stability, reduce the potential for drug-drug interactions, and improve the safety profile. nih.govresearchgate.net The success of deucravacitinib, the first de novo deuterated drug approved by the FDA, highlights the potential of this strategy. nih.govuniupo.it This paradigm shift encourages the exploration of deuterium's role in influencing not just metabolism, but also other drug properties, opening up new avenues for the design of innovative and improved therapeutics. researchgate.net
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in cis-Clomiphene-d5 Hydrochloride studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Apply Bayesian hierarchical models to account for inter-experiment variability. Report confidence intervals and effect sizes instead of p-values alone. Share raw data and analysis scripts via repositories like Zenodo .
Q. How can researchers ensure reproducibility of cis-Clomiphene-d5 Hydrochloride experiments across laboratories?
- Methodological Answer : Standardize protocols using BRENDA enzyme parameters or ARRIVE guidelines for animal studies. Cross-validate critical reagents (e.g., receptor antibodies) via inter-lab round-robin testing. Document batch numbers, storage conditions, and instrument calibration logs in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
